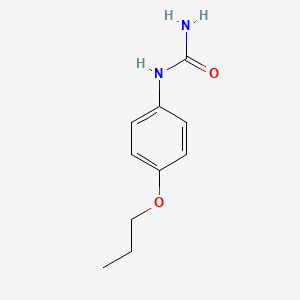

N-(4-propoxyphenyl)urea

説明

N-(4-Propoxyphenyl)urea is a synthetic urea derivative characterized by a urea core (–NH–CO–NH–) substituted with a 4-propoxyphenyl group (a phenyl ring with a propoxy chain at the para position). Urea derivatives are widely studied for their diverse biological activities, including enzyme inhibition, antimicrobial properties, and anticonvulsant effects. The propoxy substituent (–OCH₂CH₂CH₃) introduces hydrophobicity and steric bulk, which can modulate pharmacokinetic properties and target binding .

特性

CAS番号 |

97540-78-8 |

|---|---|

分子式 |

C10H14N2O2 |

分子量 |

194.234 |

IUPAC名 |

(4-propoxyphenyl)urea |

InChI |

InChI=1S/C10H14N2O2/c1-2-7-14-9-5-3-8(4-6-9)12-10(11)13/h3-6H,2,7H2,1H3,(H3,11,12,13) |

InChIキー |

NFYOKCWAXOECPS-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=C(C=C1)NC(=O)N |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

The para-substituted phenyl group is a common scaffold in medicinal chemistry. Key analogs and their properties include:

Alkoxy Substituents

- N-(4-Ethoxyphenyl)urea : Replacing the propoxy group with ethoxy (–OCH₂CH₃) reduces hydrophobicity. Ethoxy derivatives are often explored for balanced solubility and membrane permeability. For example, N-(4-ethoxyphenyl)-N'-(4-methyl-3-nitrophenyl)urea () highlights the influence of electron-withdrawing nitro groups on stability .

- This compound (CAS: 339017-52-6) has a molar mass of 184.17 g/mol, suggesting higher polarity compared to propoxy analogs .

Halogenated Substituents

- 1-(4-Chlorophenyl)-3-(4-pyridinyl)urea : The chloro group increases electronegativity and π-stacking capacity. Such derivatives are often investigated as kinase inhibitors or antimicrobial agents .

- N-(4-Chloro-3-(trifluoromethyl)phenyl)urea : The trifluoromethyl group (–CF₃) enhances metabolic stability and lipophilicity, critical for CNS-targeting drugs .

Branched Alkyl Substituents

- This compound (CAS: 56046-17-4) is a metabolite of herbicides like isoproturon .

Core Structure Modifications

Non-Urea Cores with 4-Propoxyphenyl Groups

- 2-(4-Propoxyphenyl)quinoline: This quinoline derivative () exhibited >65% inhibition of the S. aureus NorA efflux pump at 50 µM, demonstrating the role of the 4-propoxyphenyl group in enhancing antimicrobial activity .

- 6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b) : In anticonvulsant studies, this compound showed dual activity in MES and PTZ models, suggesting synergistic effects between the triazole-thiazole core and the propoxyphenyl group .

Urea Derivatives with Extended Linkers

Pharmacological Implications

- Hydrophobicity and Bioavailability : The propoxy group in N-(4-propoxyphenyl)urea likely improves lipid solubility compared to methoxy or ethoxy analogs, favoring blood-brain barrier penetration for CNS applications.

- Electron Effects : The propoxy chain’s electron-donating nature may stabilize charge-transfer complexes in enzyme-binding pockets, as seen in EPIs () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。